diethyl 3-methyl-5-(2-((4-methyl-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Thiophene Core: The thiophene core is synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.
Introduction of the Ester Groups: The ester groups at positions 2 and 4 are introduced via esterification reactions using appropriate alcohols and acid catalysts.
Attachment of the Triazole Moiety:
Formation of the Amide Bonds: The amide bonds are formed through condensation reactions between carboxylic acids and amines, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Assembly: The final compound is assembled by linking the various fragments through sulfanyl and propanamido linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or amide groups, converting them to alcohols or amines, respectively.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways involving thiophene derivatives.
Material Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or photovoltaic materials.
Chemical Biology: It can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may exert its effects by:
Inhibiting Enzymes: The compound could inhibit key enzymes involved in microbial or cancer cell metabolism.
Interacting with DNA: It may bind to DNA, interfering with replication and transcription processes.
Modulating Receptors: The compound could interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-2,4-DICARBOXYLATE: can be compared with other thiophene derivatives such as:
Uniqueness
- Structural Complexity : The presence of multiple functional groups and the triazole ring make it structurally unique.
- Biological Activity : Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from simpler thiophene derivatives.
Properties
Molecular Formula |
C26H31N5O7S2 |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[2-[[4-methyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C26H31N5O7S2/c1-6-36-24(34)20-15(3)21(25(35)37-7-2)40-23(20)28-22(33)16(4)39-26-30-29-18(31(26)5)13-27-19(32)14-38-17-11-9-8-10-12-17/h8-12,16H,6-7,13-14H2,1-5H3,(H,27,32)(H,28,33) |
InChI Key |
VRKOKCXQDZOHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2C)CNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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